molecular formula C26H44N2O3 B11509931 N'-acetyl-2-hydroxy-2-octyl-N'-phenyldecanehydrazide

N'-acetyl-2-hydroxy-2-octyl-N'-phenyldecanehydrazide

Cat. No.: B11509931
M. Wt: 432.6 g/mol
InChI Key: JTGIQVYGJCPRNX-UHFFFAOYSA-N
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Description

N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide is an organic compound with a complex structure, featuring both hydrazide and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide typically involves multiple steps. One common method starts with the acetylation of 2-hydroxy-2-octylamine, followed by the reaction with phenylhydrazine. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a simpler amine derivative.

Scientific Research Applications

N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide exerts its effects involves its interaction with specific molecular targets. The acetyl and hydrazide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N-acetylhydrazine: Shares the hydrazide functional group but lacks the complex alkyl and phenyl substituents.

    2-hydroxy-N-phenylacetamide: Contains the acetyl and phenyl groups but lacks the hydrazide functionality.

    Octylamine derivatives: Similar in having the octyl chain but differ in other functional groups.

Uniqueness

N’-acetyl-2-hydroxy-2-octyl-N’-phenyldecanehydrazide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C26H44N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

N'-acetyl-2-hydroxy-2-octyl-N'-phenyldecanehydrazide

InChI

InChI=1S/C26H44N2O3/c1-4-6-8-10-12-17-21-26(31,22-18-13-11-9-7-5-2)25(30)27-28(23(3)29)24-19-15-14-16-20-24/h14-16,19-20,31H,4-13,17-18,21-22H2,1-3H3,(H,27,30)

InChI Key

JTGIQVYGJCPRNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)C)O

Origin of Product

United States

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